2-(2-Acetylphenyl)-2-hydroxyacetyl chloride
Overview
Description
“2-(2-Acetylphenyl)-2-hydroxyacetyl chloride” is a chemical compound with the molecular formula C10H9ClO3 . It is a derivative of 2-Acetylphenol , which is a compound with a variety of applications in chemical biology, supramolecular chemistry, and biomedical applications .
Molecular Structure Analysis
The molecular structure of “2-(2-Acetylphenyl)-2-hydroxyacetyl chloride” is characterized by a molecular formula of C10H9ClO3 . This indicates the presence of 10 carbon atoms, 9 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms in the molecule .Scientific Research Applications
Green Route for Acylation
A study highlights a green chemistry approach for the acylation of resorcinol with acetic acid, using acetyl chloride as a conventional reagent. This method emphasizes the use of benign and non-polluting catalysts, aligning with principles of sustainable chemistry (Yadav & Joshi, 2002).
Catalysis and Synthesis
Another research focus is the development of catalysts for hydroxylation of aryl halides, including those that might structurally resemble 2-(2-Acetylphenyl)-2-hydroxyacetyl chloride. Such studies explore the efficiency and selectivity of catalysts in organic synthesis, contributing to advancements in pharmaceuticals and material science (Xia et al., 2016).
Advanced Oxidation Processes
Research into the advanced oxidation processes (AOPs) using peracetic acid and cobalt catalysis for the degradation of aromatic organic compounds provides insights into environmental applications of acetyl derivatives. This demonstrates the potential of acetyl chloride derivatives in pollutant degradation and environmental remediation (Kim et al., 2020).
Synthetic Applications
The synthetic utility of acetyl chloride in forming α-hydroxyacetophenones through transmetalation and Cu(I)-catalyzed reactions showcases its role in the synthesis of complex organic molecules. Such reactions are pivotal in the development of new pharmaceuticals and agrochemicals (McLaughlin et al., 2012).
Environmental Chemistry
Studies on the degradation of 2,4-dichlorophenoxyacetic acid by ionizing radiation underline the relevance of acetyl chloride derivatives in environmental chemistry, particularly in the breakdown of herbicides and potentially hazardous organic compounds (Zona et al., 2002).
properties
IUPAC Name |
2-(2-acetylphenyl)-2-hydroxyacetyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-6(12)7-4-2-3-5-8(7)9(13)10(11)14/h2-5,9,13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKKRAVNYHSDCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1C(C(=O)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621032 | |
Record name | (2-Acetylphenyl)(hydroxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Acetylphenyl)-2-hydroxyacetyl chloride | |
CAS RN |
49845-69-4 | |
Record name | (2-Acetylphenyl)(hydroxy)acetyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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